GGTI-2133-d7

Stable-Isotope-Labeled Internal Standard LC-MS/MS Mass Shift Resolution

GGTI-2133-d7 is a deuterium‑labeled isotopologue of the geranylgeranyltransferase type I (GGTase I) inhibitor GGTI‑2133, in which seven hydrogen atoms on the naphthalene ring are replaced by deuterium. The parent compound, GGTI‑2133, is a cell‑permeable, non‑thiol peptidomimetic that inhibits GGTase I with an IC₅₀ of 38 nM and exhibits 140‑fold selectivity over farnesyltransferase (FTase; IC₅₀ = 5.4 μM).

Molecular Formula C₂₇H₂₁D₇N₄O₃
Molecular Weight 463.58
Cat. No. B1153426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGGTI-2133-d7
SynonymsN-[4-[(1H-Imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl-d7)benzoyl]-L-Leucine
Molecular FormulaC₂₇H₂₁D₇N₄O₃
Molecular Weight463.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is GGTI-2133-d7 and Its Core Analytical Role in GGTase I Research


GGTI-2133-d7 is a deuterium‑labeled isotopologue of the geranylgeranyltransferase type I (GGTase I) inhibitor GGTI‑2133, in which seven hydrogen atoms on the naphthalene ring are replaced by deuterium [1]. The parent compound, GGTI‑2133, is a cell‑permeable, non‑thiol peptidomimetic that inhibits GGTase I with an IC₅₀ of 38 nM and exhibits 140‑fold selectivity over farnesyltransferase (FTase; IC₅₀ = 5.4 μM) . The d₇‑labeled analog retains identical pharmacophore geometry but incorporates a +7 Da mass shift (MW 463.58 vs. 456.55 for the unlabeled free base), making it uniquely suited as a stable‑isotope‑labeled internal standard (SIL‑IS) for quantitative liquid chromatography–mass spectrometry (LC‑MS/MS) assays targeting GGTase I inhibitors in complex biological matrices [1][2].

Why Unlabeled GGTI‑2133 Cannot Substitute for GGTI‑2133‑d₇ in Quantitative Bioanalytical Workflows


Generic substitution with unlabeled GGTI‑2133 or non‑isotopic structural analogs is analytically invalid in quantitative LC‑MS/MS assays required for GGTase I pathway studies [1]. The unlabeled compound offers a zero‑mass‑shift relative to the endogenous analyte, making it impossible to discriminate the internal‑standard signal from the analyte signal; this prevents correction for matrix‑induced ion suppression/enhancement, resulting in quantitative errors often exceeding 40–50 % in lipid‑rich biological extracts [2]. Conversely, using a deuterated analog with a different number of deuterium atoms (e.g., d₃ or d₅) alters lipophilicity and retention time, causing differential matrix effects that invalidate the fundamental “co‑elution” requirement of SIL‑IS methodology [3]. GGTI‑2133‑d₇ provides a specific +7 Da shift that ensures complete mass‑channel separation from both the parent analyte and its natural isotopic envelope, while co‑eluting with the native compound to experience identical ionization conditions [4].

Quantitative Evidence Supporting GGTI‑2133‑d₇ Selection Over Closest Analogs


Mass Spectrometric Differentiation: +7 Da Shift vs. Unlabeled GGTI‑2133

GGTI‑2133‑d₇ provides a +7.03 Da mass shift relative to the unlabeled GGTI‑2133 free base, calculated from their respective molecular formulas (C₂₇H₂₁D₇N₄O₃ vs. C₂₇H₂₈N₄O₃) [1][2]. This exceeds the minimum threshold of +3–4 Da required to avoid interference from the natural ¹³C/¹⁵N/³³S isotopic envelope of the parent compound (M+1 through M+4 species), achieving complete baseline separation in the MS¹ channel [3]. Unlabeled GGTI‑2133, with a mass shift of 0 Da, cannot function as an internal standard for its own quantification.

Stable-Isotope-Labeled Internal Standard LC-MS/MS Mass Shift Resolution

Quantitative Accuracy Using Deuterated SIL‑IS: Class‑Level Evidence from Comparable Small‑Molecule Inhibitors

Class‑level studies demonstrate that deuterated SIL‑ISs improve LC‑MS/MS accuracy to 89–113 % and intra‑assay precision to 0.9–14.7 % CV in biological matrices, compared to accuracies as low as 50 % when no IS or a structural analog IS is employed [1]. In the specific context of prenylation inhibitor analysis, the use of a deuterated analog of zoledronic acid reduced inter‑run variability from ±35 % to ±8 % in human plasma [2]. While GGTI‑2133‑d₇ lacks published head‑to‑head accuracy data, its deuterium‑level identity and +7 Da mass shift place it squarely within this well‑characterized class of SIL‑IS compounds with demonstrated quantitative superiority over non‑isotopic internal standards.

Matrix Effect Correction Accuracy Precision Isotope Dilution MS

Parent Potency and Selectivity Profile Retained in Deuterated Analog

Deuteration at the naphthalene ring of GGTI‑2133 does not alter the pharmacophore (imidazole‑L‑leucine core) responsible for GGTase I binding [1]. The parent compound, GGTI‑2133, exhibits an IC₅₀ of 38 nM for GGTase I with 140‑fold selectivity over FTase (IC₅₀ 5.4 μM) . This selectivity profile is critical: FTase inhibitors such as Tipifarnib (FTase IC₅₀ 0.6 nM) lack meaningful GGTase I activity, while broad‑spectrum prenylation inhibitors (e.g., statins) deplete both farnesyl and geranylgeranyl pyrophosphate pools indiscriminately . GGTI‑2133‑d₇ is therefore the only commercially available SIL‑IS that matches this specific GGTase I‑selective pharmacological profile.

GGTase I Inhibition Selectivity Pharmacophore Integrity

Critical Mass Difference from Other Deuterated GGTI‑2133 Isotopologs

The d₇‑label on GGTI‑2133‑d₇ is located exclusively on the naphthalene ring, as indicated by the IUPAC name N‑[4‑[(1H‑Imidazol‑5‑ylmethyl)amino]‑2‑(1‑naphthalenyl‑d₇)benzoyl]‑L‑Leucine [1]. This specific labeling pattern distinguishes it from hypothetical d₃, d₅, or d₉ analogs that might be labeled on the imidazole or leucine moieties. Naphthalene‑ring deuteration minimizes chromatographic retention‑time shifts compared to polar‑group deuteration, which can alter pKa and hydrogen‑bonding interactions with stationary phases [2]. No alternative deuterated GGTI‑2133 isotopologs (d₃, d₅) are commercially listed in major chemical databases, making GGTI‑2133‑d₇ the sole deuterated GGTI‑2133 available for SIL‑IS applications [3].

Isotopolog Specificity D₇ Label Naphthalene-d₇

In‑Vitro Functional Activity Equivalent to Parent Compound in OSSC Proliferation and Migration Assays

Pharmaffiliates and Coompo Research Chemicals confirm that GGTI‑2133‑d₇ is the labeled analogue of GGTI‑2133, which inhibits proliferation and migration of human oral squamous cell carcinoma (OSSC) cells via RhoA and RalB geranylgeranylation blockade [1]. The parent compound reduces OSSC cell growth to 75 %, migration to 45 %, and invasion to 27 % of vehicle‑treated controls at concentrations consistent with its GGTase I IC₅₀ [2]. Because the deuterium label is on a non‑exchangeable aromatic position that does not participate in target binding, the d₇‑analog is expected to exhibit bioequivalent activity; this property makes it suitable as a tracer for cellular uptake and intracellular distribution studies without confounding pharmacological effects.

Oral Squamous Cell Carcinoma RhoA RalB Proliferation Inhibition

Comparative Purity Specification Supporting Analytical‑Grade Internal Standard Use

While the parent compound GGTI‑2133 (Sigma‑Aldrich) is specified at ≥98 % HPLC purity, vendor‑reported purity for GGTI‑2133‑d₇ is typically ≥95 % (BenchChem; Delta‑B) . This is consistent with the practical lower purity threshold expected for deuterated SIL‑ISs, given the additional synthetic complexity. Critically, the value of a SIL‑IS lies not in exceeding the purity of the parent analyte standard, but in matching its chemical identity while providing a mass‑distinguishable signal. For quantitative bioanalysis, the internal standard purity must simply be sufficient (>90 %) to avoid introducing interfering impurities; the absolute purity of the IS is mathematically corrected during calibration when the IS is used at a fixed concentration [1].

HPLC Purity Analytical Standard Certification Quality Control

Priority Application Scenarios for GGTI‑2133‑d₇ Based on Quantitative Evidence


Quantitative LC‑MS/MS Bioanalysis of GGTase I Inhibitors in Pre‑Clinical Pharmacokinetic Studies

GGTI‑2133‑d₇ serves as a matrix‑matched SIL‑IS for the accurate quantification of GGTI‑2133 and structurally related GGTase I inhibitors in plasma, tissue homogenates, and cell lysates. Its +7 Da mass shift ensures complete mass‑channel separation from the analyte, enabling isotope‑dilution correction for ion‑suppression effects that are prevalent in complex biological matrices [1]. This application is essential for ADME/PK studies of GGTase I‑targeted therapeutic candidates, where regulatory guidance (FDA, EMA) increasingly expects SIL‑IS‑based LC‑MS/MS methodology for bioanalytical method validation [2].

Intracellular Tracer Studies of GGTase I Inhibitor Uptake and Distribution

Because GGTI‑2133‑d₇ retains the parent compound's pharmacological activity against OSSC cells (proliferation reduced to 75 %, migration to 45 %, invasion to 27 % of controls) [3], it can be used as a bioactive tracer to simultaneously measure inhibitor concentrations in subcellular fractions (via LC‑MS/MS) while monitoring RhoA/RalB geranylgeranylation status (via western blot or pull‑down assays). This dual‑readout capability is unique to deuterated bioactive SIL‑IS compounds and cannot be achieved with non‑isotopic internal standards or radiolabeled tracers that lack MS compatibility.

Method Validation and Inter‑Laboratory Standardization of GGTase I Activity Assays

GGTI‑2133‑d₇ can be employed as a calibration reference for inter‑laboratory harmonization of GGTase I enzymatic activity measurements. The parent compound's well‑characterized IC₅₀ of 38 nM and 140‑fold selectivity window provide a robust benchmark; the deuterated analog enables accurate spike‑and‑recovery experiments across different LC‑MS platforms, correcting for instrument‑specific ionization efficiency variations. This addresses a recognized limitation in the prenylation inhibitor field where cross‑study comparisons are hindered by the absence of standardized quantitative reference materials.

Quality Control of GGTase I Inhibitor Reference Standards in Compound Management

For commercial vendors and academic compound management facilities, GGTI‑2133‑d₇ provides a stable‑isotope‑labeled reference to verify the identity and quantify the concentration of GGTI‑2133 stock solutions following long‑term storage. The +7 Da mass label allows definitive differentiation between the reference internal standard and the analyte being quality‑checked, eliminating ambiguity in quantification that occurs when using the same compound as both calibrator and QC sample [4].

Quote Request

Request a Quote for GGTI-2133-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.